REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH3:10])[CH:5]=[CH:4][C:3]=1[F:11].[Li+].CC([N-]C(C)C)C.CN([CH:23]=[O:24])C>C1COCC1>[Cl:1][C:2]1[C:3]([F:11])=[CH:4][CH:5]=[C:6]([O:8][CH2:9][CH3:10])[C:7]=1[CH:23]=[O:24] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)OCC)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −60° C
|
Type
|
WAIT
|
Details
|
After 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with sat. aq. ammonium chloride
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
the aq. layer was washed with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of the target compound
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by column chromatography (5/95, ethyl acetate/hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |